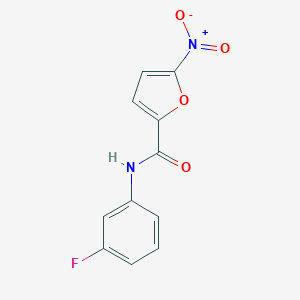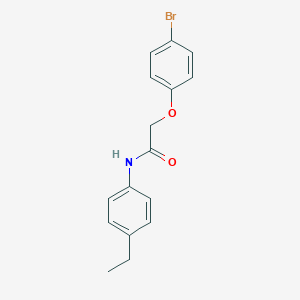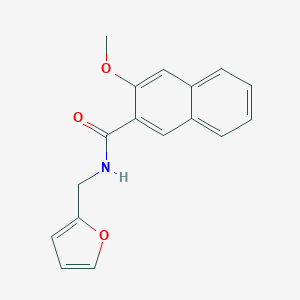
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a chemical compound that has been studied for its potential use in scientific research. FNC belongs to the class of nitrofuran derivatives, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is not yet fully understood. However, it is believed that N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide exerts its biological activity by inhibiting the growth of bacteria and cancer cells. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of these cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer activity, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit anti-inflammatory activity. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has also been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide for lab experiments is its high purity and stability. This makes it a reliable and consistent tool for scientific research. However, one limitation of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. One area of research that shows promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit potent antibacterial activity, and further research may lead to the development of new antibiotics. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation, and further research may lead to the development of new therapies for these diseases. Finally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases. Further research in this area may lead to the development of new immunomodulatory agents.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-fluoroaniline with 5-nitrofurfural in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
Eigenschaften
Molekularformel |
C11H7FN2O4 |
|---|---|
Molekulargewicht |
250.18 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7FN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
InChI-Schlüssel |
OCCSBIIATSCWHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)




![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
